2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of anilides. This compound is characterized by its unique structure, which includes a carbamothioylhydrazinylidene group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the carbamothioylhydrazinylidene intermediate: This step involves the reaction of hydrazine with carbon disulfide to form the carbamothioylhydrazine intermediate.
Condensation with methoxyphenol: The intermediate is then condensed with 2-methoxyphenol in the presence of a suitable catalyst to form the methoxyphenoxy derivative.
Acylation with dimethylphenylacetamide: Finally, the methoxyphenoxy derivative is acylated with 3,4-dimethylphenylacetamide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the substitution pattern on the phenyl ring.
N-(3,4-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}acetamide: This compound has a similar core structure but different functional groups attached to the phenyl ring.
This compound analogs: These compounds have variations in the substituents on the phenyl ring or the methoxy group, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H22N4O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3S/c1-12-4-6-15(8-13(12)2)22-18(24)11-26-16-7-5-14(9-17(16)25-3)10-21-23-19(20)27/h4-10H,11H2,1-3H3,(H,22,24)(H3,20,23,27)/b21-10+ |
InChI Key |
CSTULWDXJNUOOL-UFFVCSGVSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=S)N)OC)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=S)N)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=S)N)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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